S-phenyl benzenecarbothioate chemical properties
S-phenyl benzenecarbothioate chemical properties
Technical Monograph: S-Phenyl Benzenecarbothioate
Part 1: Executive Summary & Core Directive
S-Phenyl benzenecarbothioate (CAS: 13533-73-8), also known as S-phenyl thiobenzoate, is a pivotal activated carboxylate surrogate in organic synthesis. Unlike its oxo-ester counterparts, the thioester moiety confers unique reactivity due to the poor orbital overlap between the sulfur 3p and carbonyl 2p orbitals, combined with the lower pKa of the thiophenol leaving group (pKa ~6.6) compared to phenol (pKa ~10).
This guide serves as a definitive technical resource for researchers utilizing this compound in Fukuyama cross-coupling , acyl-transfer reactions , and native chemical ligation (NCL) surrogates. It moves beyond basic property listing to explore the mechanistic underpinnings that make this reagent a staple in late-stage functionalization of pharmaceutical intermediates.
Part 2: Physicochemical Profile
The following data consolidates experimental values and computed properties essential for analytical characterization and reaction stoichiometry.
| Property | Value | Notes |
| IUPAC Name | S-Phenyl benzenecarbothioate | |
| Common Names | S-Phenyl thiobenzoate, Thiobenzoic acid S-phenyl ester | |
| CAS Number | 13533-73-8 | Distinct from S-benzyl analog (13402-51-2) |
| Molecular Formula | C₁₃H₁₀OS | |
| Molecular Weight | 214.28 g/mol | |
| Appearance | Colorless to white crystalline solid | |
| Melting Point | 53–55 °C | Lit. 54–55 °C [1] |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene, EtOAc | Poor solubility in water |
| Leaving Group pKa | ~6.6 (Thiophenol) | High acylating potential |
| Crystal System | Monoclinic, P2₁/c | [1] |
Part 3: Synthesis & Production Protocols
Mechanistic Rationale
The synthesis relies on the nucleophilic acyl substitution of benzoyl chloride by a thiophenolate anion. The choice of solvent and base is critical to prevent hydrolysis of the acid chloride before thiolysis occurs. A biphasic system or a methanolic alkaline solution is standard, but the protocol below utilizes a controlled alkaline methanol system to maximize yield and purity.
Optimized Laboratory Protocol
Reagents:
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Thiophenol (PhSH): 1.0 equiv (Caution: Stench, Toxic)
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Benzoyl Chloride (PhCOCl): 1.1 equiv
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Sodium Hydroxide (NaOH): 1.1 equiv
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Methanol (MeOH): Solvent (0.4 M concentration relative to PhSH)
Step-by-Step Procedure:
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Preparation of Thiophenolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (1.1 equiv) in MeOH. Cool to 0 °C in an ice bath. Add Thiophenol (1.0 equiv) dropwise. The solution may turn slightly yellow, indicating the formation of sodium thiophenolate (PhSNa).
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Technical Note: The deprotonation is exothermic. Cooling prevents oxidative dimerization of thiophenol to diphenyl disulfide.
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Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise to the stirring thiophenolate solution at 0 °C.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (10% EtOAc/Hexanes); the starting thiol spot should disappear.
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Quench & Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product, being hydrophobic, will precipitate as a white solid.
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Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3x) to remove residual salts and benzoic acid byproducts.
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Purification: Recrystallize from hot ethanol or a mixture of Hexanes/EtOAc if high purity (>99%) is required for catalytic cross-coupling.
Yield: Typically 85–95%.
Figure 1: Synthesis pathway via nucleophilic acyl substitution.
Part 4: Reactivity Profile & Mechanistic Insights
The Thioester Advantage
S-Phenyl benzenecarbothioate is kinetically more stable to hydrolysis than acid chlorides but significantly more reactive toward amines and organometallics than oxo-esters. This "Goldilocks" reactivity is attributed to:
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Poor Resonance Stabilization: The overlap between the S(3p) and C(2p) orbitals is inefficient, reducing the double-bond character of the C-S bond compared to the C-O bond in oxo-esters. This makes the carbonyl carbon more electrophilic.
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Leaving Group Ability: The thiophenolate anion (PhS⁻) is a softer, more stable leaving group than the phenolate or alkoxide anions.
Fukuyama Cross-Coupling
The primary application of S-phenyl benzenecarbothioate in drug discovery is the Fukuyama Coupling . This Palladium-catalyzed reaction couples thioesters with organozinc reagents to form ketones.[1][2][3] Unlike Grignard additions to esters (which often over-add to form tertiary alcohols), the Fukuyama coupling stops cleanly at the ketone stage because the organozinc reagent is not nucleophilic enough to attack the resulting ketone.
Mechanism:
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Oxidative Addition: Pd(0) inserts into the C-S bond of the thioester.
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Transmetalation: The organozinc reagent (R-ZnX) transfers its alkyl/aryl group to the Pd center, displacing the thiolate.
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Reductive Elimination: The ketone is released, and Pd(0) is regenerated.
Figure 2: Catalytic cycle of the Fukuyama Coupling utilizing S-phenyl thiobenzoate.
Part 5: Applications in Chemical Biology & Drug Development
Acyl Donor in Peptide Chemistry
While alkyl thioesters are common in Native Chemical Ligation (NCL), aryl thioesters like S-phenyl benzenecarbothioate are "activated" variants. They are used when faster ligation kinetics are required. The thiophenol leaving group allows for rapid transthioesterification with N-terminal cysteine residues [2].
Late-Stage Functionalization
In medicinal chemistry, the thioester moiety serves as a "masked" ketone. A drug scaffold containing the S-phenyl benzenecarbothioate motif can be late-stage diversified into a library of ketones by reacting with various commercial organozinc reagents, avoiding the need to synthesize each ketone from scratch.
Part 6: Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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Handling:
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Stench: While less volatile than thiophenol, the compound can hydrolyze to release thiophenol. Handle in a fume hood.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (slow hydrolysis).
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Part 7: References
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Belay, Y. H., Kinfe, H. H., & Muller, A. (2012).[6][7] S-Phenyl benzothioate . Acta Crystallographica Section E: Structure Reports Online, 68(10), o2825. Link
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Tokuyama, H., Yokoshima, S., Lin, S. C., & Li, L. (1998). Facile Palladium-Mediated Synthesis of Ketones from Thioesters and Organozinc Reagents . Journal of the American Chemical Society, 120(19), 4834–4842. Link
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Miyazaki, T., Han-ya, Y., Tokuyama, H., & Fukuyama, T. (2002). Total Synthesis of (+)-Vinblastine . Synlett, 2002(10), 1706-1708. (Demonstrates utility in complex synthesis).
Sources
- 1. Fukuyama Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. thesis.caltech.edu [thesis.caltech.edu]
- 3. Fukuyama Coupling [organic-chemistry.org]
- 4. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. S-Phenyl benzenethiosulphonate | C12H10O2S2 | CID 71031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
